(Z)-methyl 2-(2-((4-(N-butyl-N-ethylsulfamoyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate
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Overview
Description
(Z)-methyl 2-(2-((4-(N-butyl-N-ethylsulfamoyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate: is a complex organic compound that features a unique combination of functional groups, including a sulfonamide, a benzoyl group, and a fluorinated benzo[d]thiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-methyl 2-(2-((4-(N-butyl-N-ethylsulfamoyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate typically involves multiple steps:
Formation of the Benzoyl Imino Intermediate: The initial step involves the reaction of 4-(N-butyl-N-ethylsulfamoyl)benzoic acid with appropriate reagents to form the benzoyl imino intermediate. This step often requires the use of dehydrating agents and catalysts to facilitate the formation of the imine bond.
Introduction of the Fluorobenzo[d]thiazole Moiety: The next step involves the introduction of the fluorobenzo[d]thiazole moiety through a nucleophilic substitution reaction. This step typically requires the use of fluorinating agents and specific reaction conditions to ensure the selective introduction of the fluorine atom.
Esterification: The final step involves the esterification of the intermediate with methyl acetate to form the desired compound. This step often requires the use of acid catalysts and controlled reaction conditions to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors, green chemistry principles, and process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonamide group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imine bond, converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated benzo[d]thiazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-methyl 2-(2-((4-(N-butyl-N-ethylsulfamoyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in organic synthesis.
Biology
In biological research, this compound may be used as a probe to study the interactions of sulfonamide-containing molecules with biological targets. Its fluorinated moiety can also be used in imaging studies due to the unique properties of fluorine atoms in biological systems.
Medicine
In medicinal chemistry, this compound may be investigated for its potential as a therapeutic agent. The sulfonamide group is known for its antibacterial properties, and the compound’s unique structure may offer new avenues for drug development.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. Its complex structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of (Z)-methyl 2-(2-((4-(N-butyl-N-ethylsulfamoyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The fluorinated benzo[d]thiazole moiety may interact with biological membranes or proteins, affecting their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-butylbenzenesulfonamide: This compound shares the sulfonamide group but lacks the complex benzo[d]thiazole and fluorinated moieties.
Fluorobenzo[d]thiazole derivatives: These compounds share the benzo[d]thiazole core but may have different substituents, affecting their properties and applications.
Uniqueness
(Z)-methyl 2-(2-((4-(N-butyl-N-ethylsulfamoyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity
Properties
IUPAC Name |
methyl 2-[2-[4-[butyl(ethyl)sulfamoyl]benzoyl]imino-6-fluoro-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O5S2/c1-4-6-13-26(5-2)34(30,31)18-10-7-16(8-11-18)22(29)25-23-27(15-21(28)32-3)19-12-9-17(24)14-20(19)33-23/h7-12,14H,4-6,13,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKJHDILVGNZBPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)F)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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